molecular formula C19H18N4O3 B11077805 4-N-(4-methoxyphenyl)-5-N-(2-methylphenyl)-1H-imidazole-4,5-dicarboxamide CAS No. 6757-27-3

4-N-(4-methoxyphenyl)-5-N-(2-methylphenyl)-1H-imidazole-4,5-dicarboxamide

Cat. No.: B11077805
CAS No.: 6757-27-3
M. Wt: 350.4 g/mol
InChI Key: PGJQQBVXJWNAIV-UHFFFAOYSA-N
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Description

N~5~-(4-methoxyphenyl)-N~4~-(2-methylphenyl)-1H-imidazole-4,5-dicarboxamide is a complex organic compound that belongs to the class of imidazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N5-(4-methoxyphenyl)-N~4~-(2-methylphenyl)-1H-imidazole-4,5-dicarboxamide typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxyaniline with 2-methylaniline in the presence of a suitable catalyst, followed by cyclization to form the imidazole ring. The reaction conditions often require controlled temperatures and the use of solvents such as dimethylformamide (DMF) or dichloromethane (DCM) to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch processes with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N~5~-(4-methoxyphenyl)-N~4~-(2-methylphenyl)-1H-imidazole-4,5-dicarboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The imidazole ring can be reduced under specific conditions.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO~4~) or chromium trioxide (CrO~3~) can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or hydrogen gas (H~2~) are commonly employed.

    Substitution: Halogenating agents like bromine (Br~2~) or chlorinating agents like thionyl chloride (SOCl~2~) are used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a hydroxyl derivative, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

N~5~-(4-methoxyphenyl)-N~4~-(2-methylphenyl)-1H-imidazole-4,5-dicarboxamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N5-(4-methoxyphenyl)-N~4~-(2-methylphenyl)-1H-imidazole-4,5-dicarboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

  • N~5~-(4-chlorophenyl)-N~4~-(2-methylphenyl)-1H-imidazole-4,5-dicarboxamide
  • N~5~-(4-hydroxyphenyl)-N~4~-(2-methylphenyl)-1H-imidazole-4,5-dicarboxamide
  • N~5~-(4-nitrophenyl)-N~4~-(2-methylphenyl)-1H-imidazole-4,5-dicarboxamide

Uniqueness

N~5~-(4-methoxyphenyl)-N~4~-(2-methylphenyl)-1H-imidazole-4,5-dicarboxamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s solubility and stability, making it a valuable candidate for various applications.

This detailed article provides a comprehensive overview of N5-(4-methoxyphenyl)-N~4~-(2-methylphenyl)-1H-imidazole-4,5-dicarboxamide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

6757-27-3

Molecular Formula

C19H18N4O3

Molecular Weight

350.4 g/mol

IUPAC Name

4-N-(4-methoxyphenyl)-5-N-(2-methylphenyl)-1H-imidazole-4,5-dicarboxamide

InChI

InChI=1S/C19H18N4O3/c1-12-5-3-4-6-15(12)23-19(25)17-16(20-11-21-17)18(24)22-13-7-9-14(26-2)10-8-13/h3-11H,1-2H3,(H,20,21)(H,22,24)(H,23,25)

InChI Key

PGJQQBVXJWNAIV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=C(N=CN2)C(=O)NC3=CC=C(C=C3)OC

Origin of Product

United States

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